molecular formula C19H13NO4S B2596026 (E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate CAS No. 1211890-42-4

(E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate

Cat. No.: B2596026
CAS No.: 1211890-42-4
M. Wt: 351.38
InChI Key: UUNNQJJUHMMZMR-BQYQJAHWSA-N
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Description

The compound “(E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a benzofuran moiety, an isoxazole ring, a thiophene ring, and an acrylate ester group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and the acrylate ester group. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry would typically be used to confirm the structure .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound .

Scientific Research Applications

Synthesis and Characterization

The compound and its analogs have been synthesized and characterized to explore their structural properties and potential applications in materials science and biology. For instance, derivatives of benzofuran and thiophene have been investigated for their photopolymerization properties, demonstrating potential applications in coatings and adhesives with improved performance and stability under visible light exposure (Wu et al., 2016), (Wu et al., 2017).

Biological Activity

The biological activity of compounds related to “(E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate” has been a subject of interest, particularly in the context of their cytotoxic effects against various cancer cell lines. A study on neolignans from Daphniphyllum macropodum Miq., which share structural similarities with benzofuran derivatives, showed significant antiproliferative activity on human NSCLC A549 and H460 cell lines, indicating potential for development into anticancer agents (Ma et al., 2017).

Material Science Applications

The compound’s analogs have been explored for their use in material science, such as in the development of photoinitiators for visible light polymerization. These studies highlight the potential of benzofuran and thiophene derivatives in creating high-performance materials with applications ranging from food packaging to biomedical fields due to their effective polymerization activity and low migration properties (Wu et al., 2016), (Wu et al., 2017).

Mechanism of Action

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. The specific hazards would depend on the properties of the compound .

Future Directions

Future research could involve exploring the synthesis of this compound, studying its reactivity, and potentially investigating its biological activity .

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (E)-3-thiophen-2-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4S/c21-19(8-7-15-5-3-9-25-15)22-12-14-11-18(24-20-14)17-10-13-4-1-2-6-16(13)23-17/h1-11H,12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNNQJJUHMMZMR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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